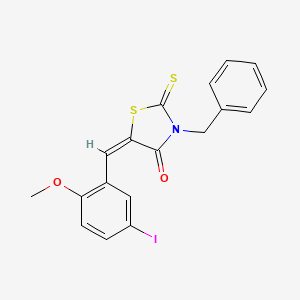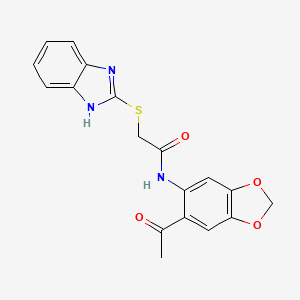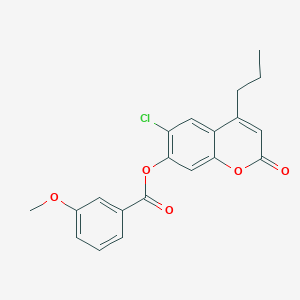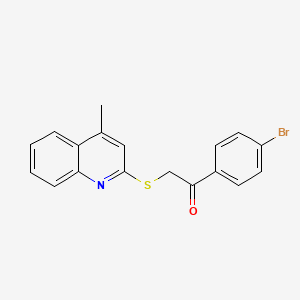![molecular formula C21H17N5O4 B3538834 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE](/img/structure/B3538834.png)
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE
Overview
Description
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from the pyrazole ring and incorporating various functional groups. One common method involves the condensation of 3,5-dimethylpyrazole with acetophenone derivatives, followed by cyclization and functionalization reactions . The reaction conditions often include the use of catalysts such as Cs2CO3 in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.
Substitution: Substitution reactions are common, particularly for introducing different substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which can selectively target tumor cells.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and HCT-116.
Mechanism of Action
The mechanism of action for 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE involves inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have shown promising anticancer activities.
Uniqueness
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This unique structure contributes to its superior cytotoxic activities against various cancer cell lines compared to other similar compounds .
Properties
IUPAC Name |
dimethyl 5-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-20(27)13-8-14(21(28)30-2)10-15(9-13)25-18-17-11-24-26(19(17)23-12-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUVGIUWMZHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B3538763.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3538771.png)
![N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE](/img/structure/B3538779.png)
![N-(4-chloro-2-methylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B3538788.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538806.png)


![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3538822.png)
![7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538823.png)
![N-benzyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3538825.png)
![3-(2-{(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3538827.png)
![N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B3538845.png)
